tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate
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Description
Tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.292. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Modification
A key application of tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is in the field of organic synthesis and modification. For instance, Aurell et al. (2014) detailed a synthesis process starting from methyl (2R)-glycidate, involving lipase-catalyzed regioselective lactamization, leading to the creation of N-Boc protected compounds which are significant in organic synthesis (Aurell et al., 2014).
Structural Studies
This compound also plays a role in structural studies and molecular characterization. Didierjean et al. (2004) conducted X-ray studies to reveal the molecular structure of related compounds, showing the importance of such studies in understanding the molecular configuration of tert-butyl oxazepane derivatives (Didierjean et al., 2004).
Synthetic Utility
The synthetic utility of this compound and its derivatives is another significant area. For example, Gomi et al. (2012) established a practical synthesis method for an enantiomer of a 1,4-diazepane derivative, demonstrating the versatility of such compounds in synthesizing complex structures (Gomi et al., 2012).
Chemical Reactions and Catalysis
The compound is also involved in various chemical reactions and catalysis processes. Shen et al. (2012) described how related compounds act as catalysts for the aerobic oxidation of alcohols, illustrating the broader chemical reactivity and catalytic potential of tert-butyl oxazepane derivatives (Shen et al., 2012).
Properties
IUPAC Name |
tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWESQLSUICNPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCOC1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.